molecular formula C9H10ClNO B1316172 8-Chlorochroman-4-amine CAS No. 770690-25-0

8-Chlorochroman-4-amine

Cat. No. B1316172
M. Wt: 183.63 g/mol
InChI Key: YCWHOLRRUIEVQK-UHFFFAOYSA-N
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Description

8-Chlorochroman-4-amine , also known by its chemical formula C9H10ClNO , is a compound with a molecular weight of approximately 183.63 g/mol . It falls within the class of chroman-4-amines and is characterized by its chlorinated structure. The compound’s IUPAC name is 8-chloro-3,4-dihydro-2H-chromen-4-amine .


Molecular Structure Analysis

The molecular structure of 8-Chlorochroman-4-amine consists of a chroman ring with a chlorine atom attached at position 8. The compound also contains an amino group (NH2) at position 4 of the chroman ring. The 2D and 3D representations of the structure can be visualized using appropriate software tools .

Scientific Research Applications

Organic Reactions in Ionic Liquids

  • Application: Utilizing in situ X-ray photoelectron spectroscopy (XPS) for monitoring organic, liquid-phase reactions involving ionic head groups attached to organic molecules, including chloroamines (Niedermaier et al., 2012).

Graphene-based Photocatalysts for Nitro Compound Reduction

  • Application: Role in the reduction of nitro compounds to amines, significant in the synthesis of drugs and other biologically active molecules, using graphene-based catalysts (Nasrollahzadeh et al., 2020).

Biobased Amines: Synthesis to Polymers

  • Application: Fundamental and applied research on the synthesis of biobased primary and secondary amines, including chloroamines, for material chemistry applications (Froidevaux et al., 2016).

Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives

  • Application: Investigating antibacterial properties of derivatives, including chloroamine-based compounds, for their efficacy against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Amine-Functionalized Photocatalysts for Environmental Remediation

  • Application: Using amine-functionalized catalysts for the photocatalytic reduction of environmentally harmful species, demonstrating the utility in environmental cleanup processes (Hu et al., 2019).

Photochemical Activation of Tertiary Amines in Cell Physiology

  • Application: Exploring photoactivation of tertiary amines for studying cell physiology, with implications for genetic and molecular biology research (Asad et al., 2017).

Constructing Fluorescent Markers for Organelle Labeling

  • Application: Development of fluorescent dyes, including amine compounds, for labeling cellular organelles, aiding in medical and biological imaging studies (Ni et al., 2020).

Catalytic Reductive Aminations using Molecular Hydrogen

  • Application: Synthesis of various types of amines, including chloroamines, for pharmaceuticals, agrochemicals, and biomolecules, using catalytic reductive aminations (Murugesan et al., 2020).

properties

IUPAC Name

8-chloro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWHOLRRUIEVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chlorochroman-4-amine

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